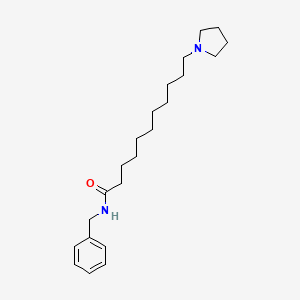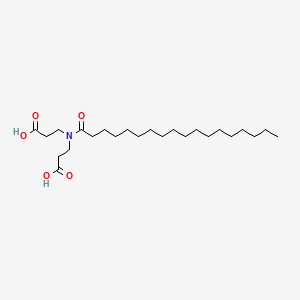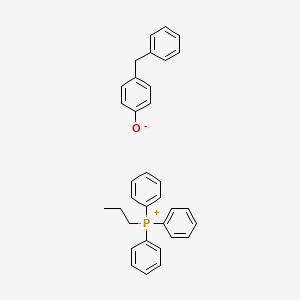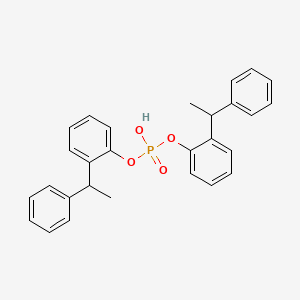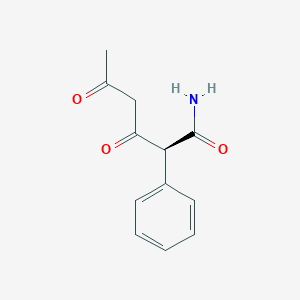
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester is a chemical compound with a complex structure that combines the properties of both 2-propenoic acid and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester typically involves the esterification of 2-propenoic acid, 2-methyl- with (8-hydroxy-5-quinolinyl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the ester group can undergo hydrolysis to release active metabolites that further exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the quinoline moiety.
2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of the quinoline moiety, leading to different chemical and biological properties.
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: A structurally related compound with different functional groups and reactivity.
Uniqueness
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester is unique due to the presence of both the 2-propenoic acid and quinoline moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
3327-19-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(8-hydroxyquinolin-5-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H13NO3/c1-9(2)14(17)18-8-10-5-6-12(16)13-11(10)4-3-7-15-13/h3-7,16H,1,8H2,2H3 |
InChI Key |
TZIDYWKSHYOTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



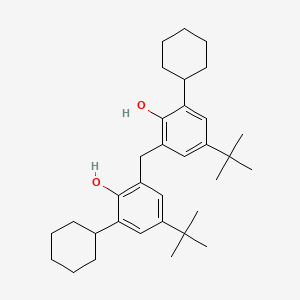
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
